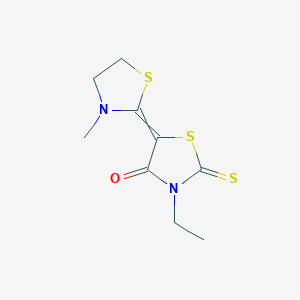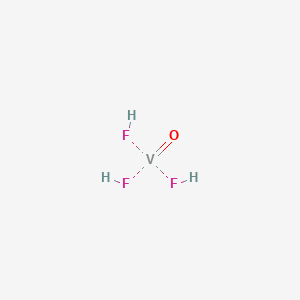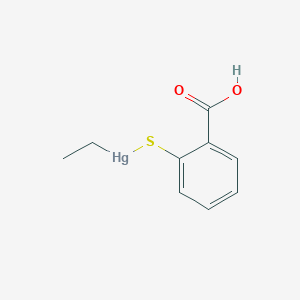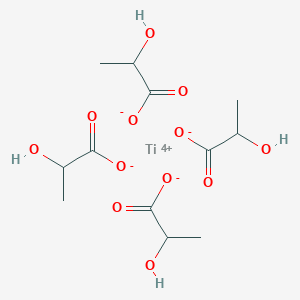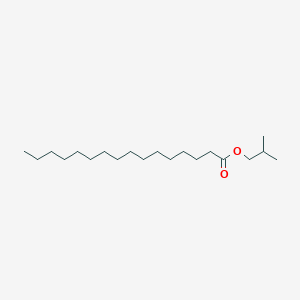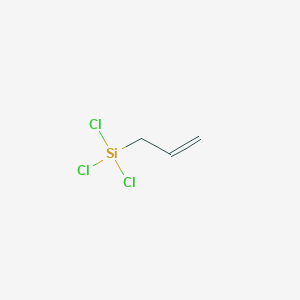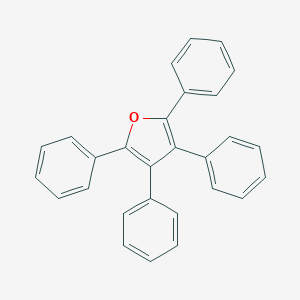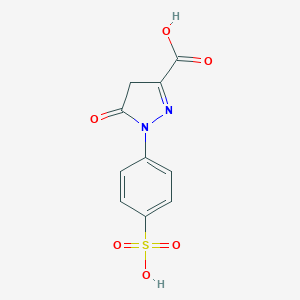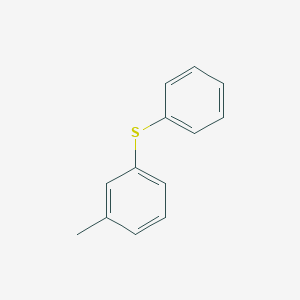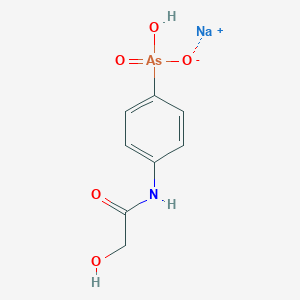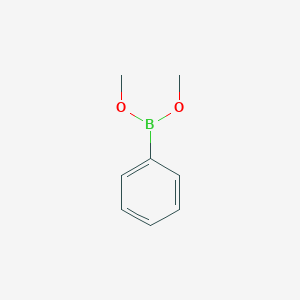
2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BHT-quinone methide, is a derivative of butylated hydroxytoluene (BHT), which is commonly used as an antioxidant in food and cosmetic products.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] is not fully understood. However, it is believed to exert its biological effects through the formation of quinone methide intermediates, which can react with cellular nucleophiles, such as proteins and DNA, to form covalent adducts. These adducts can modify the function of these biomolecules and potentially lead to cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] can exhibit a range of biochemical and physiological effects. These include antioxidant activity, which can protect cells from oxidative damage, and anti-inflammatory activity, which can reduce inflammation and pain. Additionally, this compound has been shown to exhibit anticancer activity by inducing cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in various assays. However, one limitation is its potential reactivity with cellular nucleophiles, which can make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for the study of 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-]. One area of research is the development of new derivatives of this compound with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of 2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] involves the reaction of BHT with a strong base, such as potassium hydroxide, in the presence of a suitable solvent, such as methanol or ethanol. The resulting product is a yellowish-brown powder that is soluble in organic solvents, such as chloroform and dichloromethane.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)-] has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and materials science. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.
Propriétés
Numéro CAS |
14106-40-2 |
|---|---|
Nom du produit |
2,5-Cyclohexadien-1-one, 4,4'-(1,2-ethenediylidene)bis[2,6-bis(1,1-dimethylethyl)- |
Formule moléculaire |
C30H40O2 |
Poids moléculaire |
432.6 g/mol |
InChI |
InChI=1S/C30H40O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18H,1-12H3 |
Clé InChI |
XBVQJPOFNBYXMM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C=C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=C=C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
Autres numéros CAS |
14106-40-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



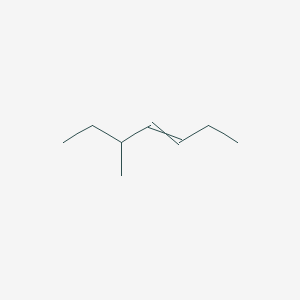
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
